REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH2:5])=[O:4].[C:6](Cl)(=[O:10])C(Cl)=O.[CH3:12][OH:13]>ClCCCl>[CH3:12][O:13][C:6](=[O:10])[NH:5][C:3](=[O:4])[CH2:2][Cl:1]
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Name
|
|
Quantity
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122.6 g
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Type
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reactant
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Smiles
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ClCC(=O)N
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Name
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|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
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200 g
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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68 mL
|
Type
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reactant
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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After cooling to 5° C.
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Type
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CUSTOM
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Details
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the internal temperature below 15° C.
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Type
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ADDITION
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Details
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After addition
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Type
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CUSTOM
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Details
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the product is separated by filtration
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Type
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WASH
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Details
|
washed with CH2Cl2 and Et2O
|
Type
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CUSTOM
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Details
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Recrystallization from CH2Cl2
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Name
|
|
Type
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product
|
Smiles
|
COC(NC(CCl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |